3-Methyl-1,2-benzisoxazol-4-ol
Overview
Description
3-Methyl-1,2-benzisoxazol-4-ol (MBO) is a chemical compound that belongs to the family of benzisoxazole derivatives. Its molecular formula is C8H7NO2 and it has a molecular weight of 149.15 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Methyl-1,2-benzisoxazol-4-ol consists of a benzisoxazole ring with a methyl group attached to the third carbon and a hydroxyl group attached to the fourth carbon .Scientific Research Applications
Polar Pollutants in Water Cycle
One of the applications involves the study of polar pollutants in the municipal wastewater and the water cycle, highlighting the occurrence and removal of benzotriazoles. Although this study primarily focuses on 1H-benzo-1,2,3-triazole (BTri) and its methylated analogs, it provides a context for understanding how similar compounds like 3-Methyl-1,2-benzisoxazol-4-ol could behave in aquatic environments, particularly in terms of removal efficiency in wastewater treatment plants and persistence in surface waters (Reemtsma, T., Miehe, U., Duennbier, U., & Jekel, M., 2010).
Antihyperglycemic Agents
Research on the synthesis and structure-activity relationship of pyrazolones highlights their potential as antihyperglycemic agents. While the focus is on a specific pyrazolone derivative, the methodological approach and findings can provide insights into how 3-Methyl-1,2-benzisoxazol-4-ol derivatives might be synthesized and evaluated for similar biological activities, especially concerning their effects on glucose metabolism in diabetic models (Kees, K., Fitzgerald, J., Steiner, K., Mattes, J., Mihan, B., Tosi, T., Mondoro, D., & McCaleb, M., 1996).
Corrosion Inhibition
A theoretical study on benzimidazole and its derivatives, including their potential activity as corrosion inhibitors, suggests that compounds like 3-Methyl-1,2-benzisoxazol-4-ol could also be explored for their corrosion inhibitory properties. This application is significant in materials science, particularly for protecting metals against corrosive environments, which is vital in extending the lifespan of infrastructure and machinery (Obot, I., & Obi-Egbedi, N., 2010).
Synthetic Methodology
In ecological studies, a novel process for preparing related compounds was discussed, which could be adapted for synthesizing 3-Methyl-1,2-benzisoxazol-4-ol. This process involves starting with specific isoxazole derivatives and can provide insights into developing new synthetic routes for benzisoxazol derivatives, which could be useful in various chemical and pharmaceutical applications (Matson, P., 1990).
properties
IUPAC Name |
3-methyl-1,2-benzoxazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKWESZXKFJXGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=CC=CC(=C12)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,2-benzisoxazol-4-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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